molecular formula C5H9BrO B2798876 (2-Bromoethoxy)cyclopropane CAS No. 1207294-80-1

(2-Bromoethoxy)cyclopropane

Cat. No.: B2798876
CAS No.: 1207294-80-1
M. Wt: 165.03
InChI Key: PUDYLBJWZUNZOR-UHFFFAOYSA-N
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Description

(2-Bromoethoxy)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethoxy)cyclopropane typically involves the reaction of cyclopropanol with bromoethane in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution with bromoethane to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethoxy)cyclopropane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide.

    Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted cyclopropanes with various functional groups.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation: Epoxides and other oxidized derivatives are formed.

Scientific Research Applications

(2-Bromoethoxy)cyclopropane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Similar in structure but lacks the bromoethoxy group.

    Cyclopropylamine: Contains an amine group instead of the bromoethoxy group.

    Cyclopropylmethyl bromide: Similar but with a methyl group instead of the ethoxy group.

Uniqueness

(2-Bromoethoxy)cyclopropane is unique due to the presence of both a cyclopropane ring and a bromoethoxy group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

2-bromoethoxycyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-3-4-7-5-1-2-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDYLBJWZUNZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207294-80-1
Record name (2-bromoethoxy)cyclopropane
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